
1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride is a chemical compound with the molecular formula C21H27Cl2NO and a molecular weight of 380.35 . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a chlorophenoxy group.
Méthodes De Préparation
The synthesis of 1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride involves several steps. One common method starts with 3-(4-chlorophenyl)propionic acid, which undergoes reduction and esterification to form 3-(4-chlorophenyl)propyl methanesulfonate. This intermediate then reacts with 1-piperidine propyl alcohol in an N,N-dimethylacetamide medium, followed by salification to yield the final product . This method is particularly suitable for industrial production due to its simplicity, safety, and high yield.
Analyse Des Réactions Chimiques
1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include methanesulfonates and N,N-dimethylacetamide for substitution reactions.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of other chemical compounds and materials.
Mécanisme D'action
The exact mechanism of action of 1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through its piperidine and chlorophenoxy groups. These interactions can modulate biological pathways, although specific pathways and targets are not clearly identified in the literature .
Comparaison Avec Des Composés Similaires
1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: This compound acts as a dopamine reuptake inhibitor and has been studied for its potential in treating cocaine addiction.
3-[(2-chlorophenoxy)methyl]piperidine hydrochloride: Another similar compound with a chlorophenoxy group, used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H27Cl2NO |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
1-[3-[2-[(4-chlorophenoxy)methyl]phenyl]propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H26ClNO.ClH/c22-20-10-12-21(13-11-20)24-17-19-8-3-2-7-18(19)9-6-16-23-14-4-1-5-15-23;/h2-3,7-8,10-13H,1,4-6,9,14-17H2;1H |
Clé InChI |
VTFFDUMUAGOKSH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCC2=CC=CC=C2COC3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)
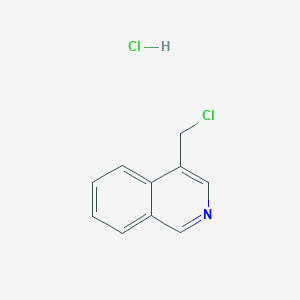
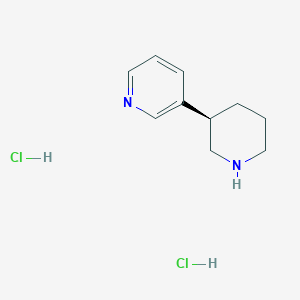
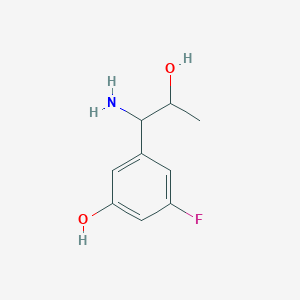
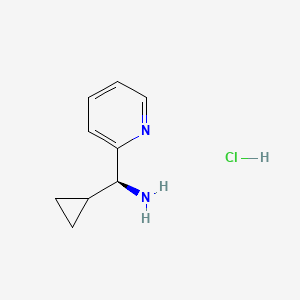


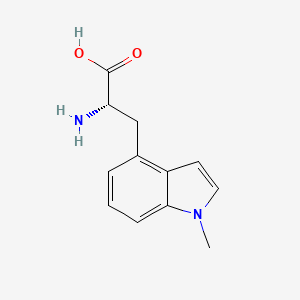
![5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13061260.png)
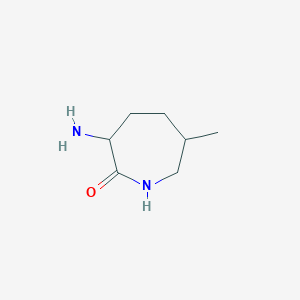
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)
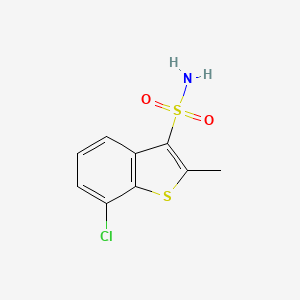
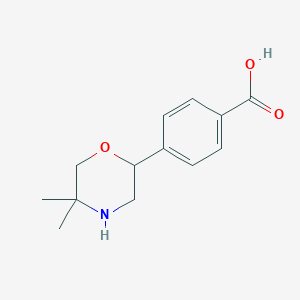
![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)
